(Trifluoromethyl)diethylamine
Overview
Description
(Trifluoromethyl)diethylamine is an organic compound that contains a trifluoromethyl group attached to a diethylamine moiety. This compound is of significant interest in various fields of chemistry due to its unique properties imparted by the trifluoromethyl group, which enhances the compound’s lipophilicity, metabolic stability, and overall chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluoromethyl)diethylamine typically involves the introduction of a trifluoromethyl group into a diethylamine framework. One common method involves the use of a bench-stable precursor such as (Me4N)SCF3, which reacts with secondary amines to form the corresponding thiocarbamoyl fluoride. This intermediate is then treated with excess silver fluoride to generate the trifluoromethylated amine in excellent yields . Another method involves the reaction of secondary amines with trifluoromethyl iodide under specific conditions to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes that ensure high yields and purity. The use of robust reagents and optimized reaction conditions, such as the use of dichloromethane as a solvent and sonication to enhance solubility, are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(Trifluoromethyl)diethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the trifluoromethyl group or the amine moiety.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include silver fluoride, trifluoromethyl iodide, and various oxidizing or reducing agents. Reaction conditions such as temperature, solvent choice, and the presence of catalysts play a crucial role in determining the reaction outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized amine derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
(Trifluoromethyl)diethylamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (Trifluoromethyl)diethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to enzyme inhibition or modulation of protein function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(Trifluoromethyl)trimethylsilane: Another trifluoromethylated compound used in similar applications.
Trifluoromethyl iodide: A reagent used for introducing trifluoromethyl groups into organic molecules.
(Trifluoromethyl)benzene: A compound with a trifluoromethyl group attached to a benzene ring, used in various chemical syntheses.
Uniqueness
(Trifluoromethyl)diethylamine is unique due to its combination of the trifluoromethyl group and the diethylamine moiety, which imparts distinct chemical and physical properties. This combination enhances its reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-ethyl-N-(trifluoromethyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N/c1-3-9(4-2)5(6,7)8/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAUPKROWSGZNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505841 | |
Record name | N-Ethyl-N-(trifluoromethyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1481-55-6 | |
Record name | N-Ethyl-N-(trifluoromethyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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